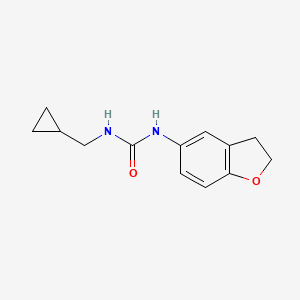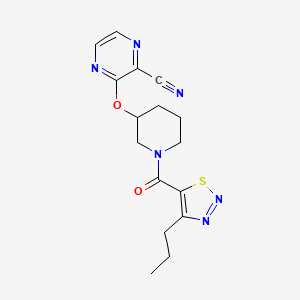
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl group, a chlorosulfonyl group, and an azetidine ring, making it a versatile molecule for chemical reactions and modifications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate, azetidine, and chlorosulfonyl chloride.
Reaction Steps:
Industrial Production Methods:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding amine.
Oxidation Reactions: Oxidation of the azetidine ring can lead to ring-opening reactions, forming different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution.
Amines: Resulting from reduction reactions.
Various Functional Groups: From oxidation and ring-opening reactions.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors or receptor modulators.
Bioconjugation: Used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.
類似化合物との比較
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Tert-butyl N-(1-chlorosulfonylpyrrolidin-3-yl)-N-methylcarbamate: Contains a pyrrolidine ring instead of an azetidine ring, leading to different chemical and biological properties.
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-ethylcarbamate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness:
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate: is unique due to its specific combination of functional groups and the azetidine ring. This structure provides a balance of reactivity and stability, making it suitable for various chemical transformations and applications in research and industry.
特性
IUPAC Name |
tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11(4)7-5-12(6-7)17(10,14)15/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPCBJLKWDSQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2838251.png)
![3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)



![2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2838265.png)



